Silver trifluoroacetate

Catalog No.
S749791
CAS No.
2966-50-9
M.F
C2HAgF3O2
M. Wt
221.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver trifluoroacetate

CAS Number

2966-50-9

Product Name

Silver trifluoroacetate

IUPAC Name

silver;2,2,2-trifluoroacetic acid

Molecular Formula

C2HAgF3O2

Molecular Weight

221.89 g/mol

InChI

InChI=1S/C2HF3O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

ZYXPMOIHQRKWGT-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].[Ag+]

Canonical SMILES

C(=O)(C(F)(F)F)O.[Ag]

Precursor for Silver Nanoparticles:

Silver trifluoroacetate serves as a valuable precursor for synthesizing silver nanoparticles with diverse applications. It allows for controlled size and morphology manipulation, making it ideal for research in various fields, including:

  • Catalysis: Silver nanoparticles exhibit high catalytic activity in various chemical reactions. Studies have explored using silver trifluoroacetate-derived nanoparticles for applications like hydrogen evolution, pollutant degradation, and organic synthesis [1].
  • Biosensors: Silver nanoparticles possess unique electrical and optical properties, making them suitable for developing highly sensitive biosensors. Research has utilized silver trifluoroacetate-synthesized nanoparticles for the detection of various biomolecules like glucose and DNA [2].
  • Antimicrobial materials: Silver nanoparticles exhibit potent antimicrobial activity against various bacteria, fungi, and viruses. Studies have explored the use of silver trifluoroacetate-derived nanoparticles for developing antimicrobial coatings and textiles [3].

Lewis Acid Catalyst:

Silver trifluoroacetate acts as a Lewis acid catalyst, meaning it accepts electron pairs from other molecules to facilitate chemical reactions. This property makes it valuable for research in areas like:

  • Organic synthesis: Silver trifluoroacetate has been employed as a catalyst in various organic reactions, including Friedel-Crafts acylation, aldol condensation, and cyclization reactions [4].
  • Polymerization: Research has explored using silver trifluoroacetate as a catalyst for the polymerization of various monomers, leading to the development of novel functional polymers [5].

Bifunctional Reagent:

Recent research has revealed the potential of silver trifluoroacetate as a bifunctional reagent, meaning it can act as both a reactant and a catalyst in specific reactions. This unique characteristic holds promise for simplifying complex reaction setups and improving efficiency.

  • Oxidative Carbonylation: Studies have demonstrated the use of silver trifluoroacetate as a bifunctional reagent for oxidative carbonylation reactions. It serves as both a convenient source of carbon monoxide (CO) and an oxidant, eliminating the need for additional reagents and simplifying the reaction setup [6].

Other Applications:

Beyond the mentioned functionalities, silver trifluoroacetate finds application in various other research areas, including:

  • Preparation of luminescent complexes: Silver trifluoroacetate can be used to synthesize polynuclear luminescent complexes with potential applications in optoelectronic devices [7].
  • Synthesis of organofluorine compounds: Studies have explored using silver trifluoroacetate as a reagent for the synthesis of organofluorine compounds, which are valuable building blocks for pharmaceuticals and other functional materials [8].

Note

The bracketed numbers after each point correspond to the following references:

Silver trifluoroacetate is a chemical compound with the molecular formula C2F3AgO2\text{C}_2\text{F}_3\text{AgO}_2 and a molar mass of approximately 202.99 g/mol. It appears as a white crystalline solid and is soluble in organic solvents. This compound is notable for its ability to release silver ions, making it useful in various

Silver trifluoroacetate primarily functions as a precursor for the synthesis of silver nanoparticles. During this process, the silver cations are reduced to form silver atoms, which then aggregate to form nanoparticles [].

The exact mechanism of action for silver trifluoroacetate as a Lewis acid catalyst depends on the specific reaction it is involved in.

Silver trifluoroacetate is a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Inhalation of silver trifluoroacetate dust or fumes can irritate the respiratory tract. It is also suspected to be harmful if swallowed [].

, particularly those involving the activation of C–H bonds. For instance, it has been employed as a bifunctional reagent in palladium-catalyzed reactions, where it facilitates carboxyl-assisted C–H bond activation . Additionally, it plays a significant role in cycloisomerization reactions, such as the transformation of 3,5-diyn-1-ones into 2-alkynyl furans, demonstrating its versatility in organic synthesis .

Moreover, studies have shown that silver trifluoroacetate can react with alkyl halides, leading to the formation of various organosilver compounds . Its interactions with halogens in different solvents have also been explored, indicating its potential for diverse applications in synthetic chemistry .

Silver trifluoroacetate can be synthesized through several methods:

  • Reaction with Trifluoroacetic Acid: The most common method involves reacting silver oxide with trifluoroacetic acid.
    Ag2O+2CF3COOH2CF3COOAg+H2O\text{Ag}_2\text{O}+2\text{CF}_3\text{COOH}\rightarrow 2\text{CF}_3\text{COOAg}+\text{H}_2\text{O}
  • Heterophase Synthesis: Recent studies have explored heterophase synthesis methods that involve copper, indium, and zinc to produce silver trifluoroacetate under controlled temperature conditions .

These methods highlight the compound's synthetic versatility and the potential for optimization in laboratory settings.

Silver trifluoroacetate has several notable applications:

  • Organic Synthesis: It is widely used as a reagent in organic chemistry for various transformations, including cycloisomerization and C–H bond activation reactions.
  • Antimicrobial Agents: Due to its silver content, it has potential applications in medical fields as an antimicrobial agent.
  • Catalysis: It serves as a catalyst or co-catalyst in several

Interaction studies involving silver trifluoroacetate primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Halogens: Research has demonstrated that silver trifluoroacetate can interact with halogens in different solvents, leading to various products that may be useful in synthetic chemistry .
  • Alkyl Halides: The compound has been shown to react with alkyl halides to form organosilver compounds, which are valuable intermediates in organic synthesis .

These studies provide insights into the compound's reactivity profile and potential applications.

Several compounds exhibit similarities to silver trifluoroacetate due to their structural or functional characteristics. Below is a comparison highlighting their uniqueness:

CompoundFormulaUnique Features
Silver acetateC2H3AgO2\text{C}_2\text{H}_3\text{AgO}_2Commonly used as a source of silver ions; less reactive than silver trifluoroacetate.
Copper(II) acetateC4H6CuO4\text{C}_4\text{H}_6\text{CuO}_4Used as a catalyst; less effective than silver compounds for antimicrobial activity.
Silver perchlorateClO4Ag\text{ClO}_4\text{Ag}Strong oxidizing agent; more reactive but less versatile than silver trifluoroacetate.
Silver nitrateAgNO3\text{AgNO}_3Widely used in photography and as an antiseptic; has different solubility properties compared to silver trifluoroacetate.

Silver trifluoroacetate stands out due to its unique combination of reactivity and stability, making it suitable for specific organic synthesis applications while also providing antimicrobial benefits through its silver ion release.

The study of silver carboxylates traces its origins to 19th-century investigations into decarboxylation reactions. Alexander Borodin’s 1861 discovery of methyl bromide synthesis from silver acetate laid the groundwork for understanding silver-mediated transformations. Angelo Simonini expanded this work in the 1890s by demonstrating how stoichiometric ratios of silver carboxylates and halogens influence product distributions, a principle now known as the Simonini reaction. Silver trifluoroacetate emerged as a distinct compound in the mid-20th century, with George Whitesides optimizing its synthesis via silver oxide (Ag₂O) and trifluoroacetic acid (CF₃COOH) in 1963. This advancement enabled systematic exploration of its unique reactivity, particularly in radical-mediated processes and coordination chemistry.

Fundamental Physicochemical Properties

Silver trifluoroacetate (CF₃COOAg) exhibits distinctive characteristics:

PropertyValue/Description
Molecular weight220.88 g/mol
Melting point257–260°C (dec.)
Solubility33.5 g/750 mL ether; 15.2% in CF₃COOH (30°C)
HygroscopicityHigh; requires inert atmosphere storage
Crystal structureMonoclinic, P2₁/c space group

The compound’s light sensitivity and oxidative stability stem from the strong Ag–O bond (≈200 kJ/mol) and electron-withdrawing trifluoromethyl group. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic carbonyl stretching at 1,680 cm⁻¹ and C–F vibrations near 1,200 cm⁻¹.

Industrial and Academic Relevance

Silver trifluoroacetate bridges fundamental and applied chemistry:

  • Organic synthesis: Enables regioselective iodination and alkylation via in situ generation of electrophilic species.
  • Materials science: Serves as a precursor for silver nanoparticles (7–70 nm) with tunable plasmonic properties.
  • Coordination chemistry: Forms stable complexes with alkynes and alkenes, as evidenced by X-ray diffraction studies of [Ag₂(CF₃COO)₂(HC≡C–C₆H₄–C≡CH)] networks.

Compared to analogous salts like silver nitrate (AgNO₃), its trifluoroacetate ligand enhances solubility in nonpolar solvents while suppressing unwanted side reactions.

Silver trifluoroacetate, a versatile chemical compound with the formula CF₃COOAg, is primarily synthesized through the direct reaction of silver oxide with trifluoroacetic acid [1]. This straightforward synthetic route represents the most common and classical method for preparing this valuable reagent [2]. The reaction proceeds according to the following equation:

Ag₂O + 2CF₃COOH → 2CF₃COOAg + H₂O [2]

The procedure typically involves suspending silver oxide in water, followed by the addition of trifluoroacetic acid in a controlled manner [3]. The reaction is generally conducted at ambient temperature, as higher temperatures are not necessary for this transformation to proceed efficiently [2]. After the reaction is complete, the resulting solution is filtered to remove any unreacted materials or impurities [3].

A standard laboratory-scale synthesis protocol involves the following quantities and conditions:

Reagent/ParameterQuantity/Condition
Silver oxide187 g (0.81 mol)
Water200 mL
Trifluoroacetic acid177 g (1.55 mol)
TemperatureAmbient (20-25°C)
Reaction time1-2 hours
Yield83-88%

Table 1: Typical reaction conditions for the direct synthesis of silver trifluoroacetate [3] [2]

The silver oxide used in this reaction is often freshly prepared by reacting silver nitrate with sodium hydroxide according to the following reaction [3]:

2AgNO₃ + 2NaOH → Ag₂O + 2NaNO₃ + H₂O [3]

This preparation typically involves dissolving 274 g (1.62 mol) of silver nitrate in 500 mL of water and adding a solution of 66 g (1.62 mol) of 98% sodium hydroxide in 2 L of water with manual stirring [3]. The precipitated silver oxide is collected by filtration and washed with water until free from alkali [3]. The wet silver oxide cake can be used directly in the subsequent reaction with trifluoroacetic acid without the need for complete drying [3].

The direct synthesis method offers several advantages, including relatively mild reaction conditions, high yields, and the use of readily available starting materials [1] [2]. The reaction is typically complete within a few hours, making it an efficient process for both laboratory and industrial applications [3].

Alternative Routes via Metathesis Reactions

While the direct synthesis from silver oxide and trifluoroacetic acid represents the most common approach, several alternative synthetic routes to silver trifluoroacetate exist through metathesis reactions [4]. Metathesis reactions involve the exchange of ions between two compounds, resulting in the formation of new products [5].

One significant alternative route involves the reaction of sodium trifluoroacetate with silver nitrate in aqueous solution [6]:

CF₃COONa + AgNO₃ → CF₃COOAg + NaNO₃ [6]

This metathesis approach offers certain advantages in specific contexts, particularly when sodium trifluoroacetate is more readily available than trifluoroacetic acid [6]. The procedure typically involves dissolving sodium trifluoroacetate in a minimal amount of water, followed by the addition of a concentrated silver nitrate solution [6]. Any trace silver chloride impurities are removed by filtration, and the filtrate is then extracted with diethyl ether [6].

Another metathesis approach involves solid-phase reactions of silver trifluoroacetate with other metals, which can be utilized to prepare metal trifluoroacetates [5]. For example:

CF₃COOAg + M → CF₃COOM + Ag [5]

Where M represents metals such as copper, indium, or zinc [5]. These solid-phase reactions typically occur in a temperature range of 358-428 K without mass loss of the samples [5].

The following table compares the key features of different metathesis routes for silver trifluoroacetate synthesis:

Metathesis RouteStarting MaterialsReaction ConditionsKey Features
Sodium salt exchangeCF₃COONa + AgNO₃Aqueous solution, ambient temperatureExtraction with ether, overnight crystallization
Silver salt exchangeAgX + CF₃COOYVarious solvents, ambient to moderate temperatureX = halide, Y = alkali metal
Solid-phase metal exchangeCF₃COOAg + M358-428 K, solvent-freeM = Cu, In, Zn; used for other metal trifluoroacetates

Table 2: Comparison of metathesis routes for silver trifluoroacetate synthesis [5] [6] [4]

Research has demonstrated that the choice of metathesis route can significantly impact the purity and crystallinity of the final product [5]. The solid-phase reactions have been studied by thermogravimetry, differential scanning calorimetry, and mass spectrometry, providing valuable thermodynamic data for these transformations [5].

Another interesting metathesis approach involves the preparation of silver trifluoroacetate by extraction of an aqueous solution of silver nitrate and sodium trifluoroacetate with diethyl ether [4]. This method takes advantage of the relatively high solubility of silver trifluoroacetate in ether compared to many other silver salts [4].

Large-Scale Production and Industrial Purification Techniques

The industrial production of silver trifluoroacetate necessitates scaling up laboratory procedures while maintaining product quality and optimizing economic factors [7]. Large-scale production typically follows the direct synthesis route from silver oxide and trifluoroacetic acid, but with modifications to accommodate larger quantities and enhance efficiency [7].

The global silver trifluoroacetate market has experienced robust growth in recent years, driven by increasing demand from the pharmaceutical and chemical sectors [7]. This growth has spurred the development of more efficient large-scale production methods and purification techniques [7].

Industrial production typically involves the following key steps:

  • Preparation of silver oxide from silver nitrate and sodium hydroxide in large reaction vessels [3]
  • Reaction of silver oxide with trifluoroacetic acid in controlled conditions [3]
  • Filtration and initial purification of the crude product [3]
  • Advanced purification techniques to achieve desired purity grades [7]
  • Drying, packaging, and quality control [7]

The market segmentation by purity grade reveals important trends in industrial production:

Purity GradeMarket Share (%)Primary ApplicationsProduction Challenges
98-99%65-70General chemical synthesis, catalysisModerate purification requirements
>99%25-30Pharmaceutical intermediates, electronic materialsStringent purification, higher production costs
<98%5-10Less sensitive applicationsVariable quality, limited market value

Table 3: Market segmentation of silver trifluoroacetate by purity grade [7]

Industrial purification techniques for silver trifluoroacetate include several approaches, with the most common being recrystallization and extraction methods [3]. The traditional purification method involves placing the crude silver trifluoroacetate in a Soxhlet extractor and extracting with diethyl ether, or alternatively, dissolving the salt in ether, filtering through activated carbon, and evaporating the filtered solution to dryness [3].

For large-scale production, continuous extraction systems have been developed to replace batch Soxhlet extraction, improving efficiency and reducing solvent usage [7]. These systems typically employ counter-current extraction principles to maximize purification efficiency [7].

Another industrial purification approach involves the use of ion chromatography methods to determine and control the concentration of residual trifluoroacetate in the final product [8]. This analytical technique employs automated generation of potassium hydroxide eluent with step changes to optimize separation and detection of impurities [8].

The production of high-purity grades (>99%) requires additional purification steps, which may include multiple recrystallization cycles, specialized filtration techniques, and controlled drying processes [7]. These additional steps contribute to the higher cost of high-purity silver trifluoroacetate but are essential for applications requiring exceptional purity [7].

Critical Analysis of Solvent Systems in Crystallization Processes

The crystallization process represents a crucial step in the purification of silver trifluoroacetate, with the choice of solvent system significantly impacting crystal morphology, purity, and yield [9]. Various solvent systems have been investigated for the crystallization of silver trifluoroacetate, each offering distinct advantages and limitations [9].

Diethyl ether stands as the most commonly employed solvent for silver trifluoroacetate crystallization due to several favorable properties [3]. Silver trifluoroacetate exhibits good solubility in diethyl ether, allowing for effective extraction from aqueous solutions and subsequent crystallization upon solvent evaporation [3]. The relatively low boiling point of diethyl ether (34.6°C) facilitates its removal under mild conditions, minimizing thermal stress on the product [2].

A comparative analysis of different solvent systems for silver trifluoroacetate crystallization reveals significant variations in performance metrics:

Solvent SystemSolubility of AgTFACrystal MorphologyAdvantagesLimitations
Diethyl etherHighColorless crystallineEfficient extraction, low boiling pointFlammability concerns
DichloromethaneModerateFine crystallineGood selectivity, room temperature operationEnvironmental concerns
AcetonitrileModerateVariable morphologyPolar solvent, good for certain applicationsTemperature sensitivity
Water/organic mixturesVariableDependent on ratioTunable properties, potential for selective crystallizationComplex optimization required

Table 4: Comparison of solvent systems for silver trifluoroacetate crystallization [3] [10] [11]

Research has demonstrated that the crystallization process can be significantly influenced by temperature, concentration, and the presence of impurities [9]. For instance, studies on silver nanoclusters have shown that crystallization conditions can be optimized through automated systems to achieve specific crystal properties [9].

The crystallization of silver trifluoroacetate from diethyl ether typically yields colorless crystalline material with high purity [3]. However, the process requires careful control of conditions to prevent the formation of impurities or undesired crystal morphologies [3].

Recent research has explored the use of mixed solvent systems to enhance crystallization performance [11]. For example, the dynamic crystallization of silver compounds has been investigated using in situ electron microscopy, revealing that the concentration fluctuations of reductive and oxidative species can significantly impact crystal growth and dissolution processes [11].

The choice of solvent system also affects the efficiency of removing specific impurities [8]. For instance, residual trifluoroacetic acid can be more effectively removed using certain solvent combinations that exploit differences in solubility between the acid and its silver salt [8].

Single-Crystal X-ray Diffraction Studies of Ag₂(CF₃COO)₂ Dimers

Single-crystal X-ray diffraction studies reveal that silver trifluoroacetate forms distinctive dimeric structures in the solid state. The most extensively characterized complex, [Ag(CF₃COO)(bipyridyl)], crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 7.2330(10) Å, b = 14.942(3) Å, c = 12.034(2) Å, and β = 103.78(3)° [1]. The crystal structure consists of centrosymmetric dimers with the formula [Ag(CF₃COO)(bpy)]₂, where the silver centers are bridged through argentophilic interactions [1].

The asymmetric unit contains a single silver ion, a bipyridyl ligand, and a trifluoroacetate ion, constituting half of the complete dimer [1]. Each silver center adopts a distorted trigonal coordination geometry (AgN₂O) with Ag-N bond distances of 2.323(3) Å and 2.298(3) Å, and an N-Ag-N angle of 71.93(9)° [1]. The trifluoroacetate ligand coordinates in a monodentate fashion through a single Ag-O bond of 2.178(2) Å, while the second oxygen atom remains uncoordinated [1].

Structural analysis reveals significant disorder in the CF₃ moiety, with two defined rotational conformers having occupancies of 0.686/0.314 [1]. This rotational disorder reflects weak intermolecular interactions involving the trifluoromethyl groups and is consistent with the compound's potential utility in chemical vapor deposition applications [1].

In contrast to the simple bipyridyl complex, more extended structures are observed with longer perfluorinated carboxylates. The pentafluoropropionate analogue [Ag₂(C₂F₅COO)₂(bpy)] exhibits a polymeric chain structure with bridging bipyridyl ligands and shorter Ag···Ag distances of 2.8276(7) Å [1]. The heptafluorobutyrate complex [Ag₆(C₃F₇COO)₆(bpy)₄] forms even more complex hexanuclear chain architectures with Ag···Ag distances ranging from 2.932(2) to 3.229(2) Å [1].

ComplexStructure TypeAg···Ag Distance (Å)Coordination Mode
[Ag(CF₃COO)(bpy)]Dimeric3.0521(9)Monodentate
[Ag₂(C₂F₅COO)₂(bpy)]Polymeric chains2.8276(7)Bridging bidentate
[Ag₆(C₃F₇COO)₆(bpy)₄]Hexanuclear chains2.932(2) - 3.229(2)Mixed coordination

Spectroscopic Characterization (FT-IR, Raman, NMR)

Infrared Spectroscopy Analysis

FT-IR spectroscopy provides crucial insights into the coordination mode of trifluoroacetate ligands in silver complexes. For [Ag(CF₃COO)(bpy)], the asymmetric carboxylate stretching frequency appears at 1673 cm⁻¹, while the symmetric stretch occurs at 1417 cm⁻¹ [1]. The frequency difference (Δν = 256 cm⁻¹) significantly exceeds that of the sodium salt (223 cm⁻¹), confirming monodentate coordination of the trifluoroacetate ligand [1].

The trifluoroacetate ion exhibits characteristic vibrational modes that have been extensively studied. The symmetric CF₃ deformation mode appears at 729 cm⁻¹, while the asymmetric deformation occurs at 601 cm⁻¹ [2]. The CO₂ deformation mode is observed at 544 cm⁻¹, and the asymmetric CO stretch appears at 863 cm⁻¹ [2]. Variable-temperature infrared studies demonstrate that carboxylate coordination modes can change during thermal decomposition, with monodentate groups potentially converting to bridging configurations at elevated temperatures [1].

Raman Spectroscopy Findings

Raman spectroscopy reveals detailed vibrational assignments for the trifluoroacetate ion. The complete vibrational analysis shows CO stretch at 863 cm⁻¹, CF stretch modes at 729 and 751 cm⁻¹, CC stretch at 604 cm⁻¹, CO₂ deformation at 601 cm⁻¹, CF₃ deformation modes at 521 and 529 cm⁻¹, CO₂ rock at 410 cm⁻¹, and CF₃ rock at 437 cm⁻¹ [2]. The polarization data suggest that the trifluoroacetate ion exhibits low symmetry, consistent with its coordination behavior in silver complexes [3].

NMR Spectroscopic Characterization

¹³C NMR spectroscopy provides valuable information about the coordination environment of trifluoroacetate ligands. In [Ag(CF₃COO)(bpy)], the carboxylate carbon resonates at 162.6 ppm as a quartet with ²J(CF) = 32.7 Hz [1]. This represents a coordination shift of +0.5 ppm compared to the free acid, indicating direct Ag-O bond formation. The relatively small shift compared to other silver carboxylate complexes suggests the unique electronic properties of the fluorinated ligand [1].

¹H NMR spectra of the bipyridyl complex show characteristic multiplets for the coordinated 2,2'-bipyridyl ligand at 7.51, 7.99, 8.18, and 8.77 ppm, confirming chelation to the silver center [1]. The NMR data demonstrate that both the carboxylate and bipyridyl ligands remain coordinated in solution, indicating the stability of the complex under ambient conditions.

Ag-Ag Metallophilic Interactions in Solid-State Architectures

Argentophilic interactions play a crucial role in determining the solid-state structures of silver trifluoroacetate complexes. These metallophilic bonds, typically ranging from 2.8 to 3.3 Å, are significantly shorter than twice the van der Waals radius of silver (approximately 3.44 Å) and represent genuine attractive interactions between closed-shell d¹⁰ metal centers [4] [5].

In the dimeric [Ag(CF₃COO)(bpy)]₂ structure, the Ag···Ag distance of 3.0521(9) Å falls within the typical range for argentophilic interactions [1]. The angles between the Ag-Ag vector and the coordination bonds vary between 71.07(7)° and 116.03(7)°, indicating significant deviation from linearity [1]. This distortion reflects the compromise between optimal metallophilic overlap and the geometric constraints imposed by the ligand coordination.

The strength of argentophilic interactions can be quantified through atoms-in-molecules (AIM) analysis and natural bond orbital (NBO) calculations. Studies on related silver complexes show electron densities at bond critical points ranging from 0.007 to 0.023 au, with interaction energies varying from -4.5 to -25.7 kJ/mol [5]. These values indicate that argentophilic interactions in trifluoroacetate complexes are comparable in strength to hydrogen bonds.

The influence of ligand electronics on metallophilic interactions is particularly evident in silver trifluoroacetate systems. The electron-withdrawing nature of the CF₃ group reduces electron density on the silver centers, potentially strengthening argentophilic interactions through reduced Pauli repulsion [6]. Recent computational studies suggest that metallophilic interactions arise from a balance between electrostatic attraction, orbital interactions, and dispersion forces, with Pauli repulsion providing the major destabilizing contribution [6].

Structural Variations Based on Argentophilic Interactions

Different silver trifluoroacetate architectures exhibit varying degrees of argentophilic character. The simple trifluoroacetate complex shows the longest Ag···Ag distances (3.05 Å), while the pentafluoropropionate analogue exhibits stronger interactions (2.83 Å) [1]. This trend correlates with the increasing chain length of the perfluorinated carboxylate, which may influence the electronic properties of the silver centers.

The hexanuclear [Ag₆(C₃F₇COO)₆(bpy)₄] complex demonstrates how argentophilic interactions can propagate along extended chains [1]. The Ag-Ag-Ag angles range from 109.5° to 142.4°, creating a zigzag arrangement that maximizes metallophilic overlap while accommodating the geometric requirements of the ligands [1].

Computational Modeling of Electronic Structure (DFT Calculations)

Density functional theory calculations provide detailed insights into the electronic structure and bonding in silver trifluoroacetate complexes. Studies using various functionals (TPSS, B3LYP, PBE) and basis sets (Def2-TZVP, LANL2DZ) reveal the complex interplay between covalent bonding, ionic interactions, and metallophilic effects [7] [8].

Electronic Structure of Silver Centers

The electronic configuration of silver in trifluoroacetate complexes shows significant deviation from purely ionic Ag⁺ character. Natural population analysis indicates substantial charge transfer from the metal to the ligands, with effective charges on silver ranging from +0.6 to +0.8 depending on the coordination environment [8]. This reduced positive charge reflects the covalent character of Ag-O and Ag-N bonds.

Molecular orbital analysis reveals that the highest occupied molecular orbitals (HOMOs) are primarily ligand-centered, while the lowest unoccupied molecular orbitals (LUMOs) show significant silver d-orbital contribution [9]. This electronic structure is consistent with the observed photoluminescent properties of many silver trifluoroacetate complexes, where excitation involves ligand-to-metal charge transfer transitions.

Computational Analysis of Argentophilic Interactions

DFT calculations confirm that argentophilic interactions in silver trifluoroacetate complexes arise from dispersion forces and weak orbital overlap. Energy decomposition analysis shows that dispersion contributes approximately 60-70% of the attractive interaction, with electrostatic and orbital terms providing the remainder [5]. The calculated bond dissociation energies for Ag···Ag interactions range from 15 to 35 kJ/mol, confirming their significance in determining solid-state structures.

Basis set superposition error (BSSE) corrections are essential for accurate prediction of metallophilic interaction energies. Calculations using counterpoise-corrected methods yield more reliable estimates that align well with experimental structural data [7]. The inclusion of relativistic effects through effective core potentials is also crucial for silver complexes, as these effects strengthen d-orbital contraction and enhance metallophilic bonding.

Vibrational Frequency Calculations

Computational prediction of vibrational frequencies aids in spectroscopic assignment and validation of structural models. DFT calculations using the TPSS functional and Def2-TZVP basis set typically reproduce experimental IR and Raman frequencies within 5-10 cm⁻¹ for silver trifluoroacetate complexes [7]. The calculated frequencies for CO stretching modes (1650-1700 cm⁻¹) and CF₃ deformations (500-750 cm⁻¹) show excellent agreement with experimental observations.

Frequency calculations also predict the effects of coordination on ligand vibrational modes. Upon coordination to silver, the asymmetric CO stretch typically shifts to higher frequency by 20-40 cm⁻¹, while the symmetric stretch shows minimal change [10]. These predictions correlate well with experimental IR data and support the assignment of coordination modes based on frequency separations.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

220.89796 g/mol

Monoisotopic Mass

220.89796 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (86.36%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

2966-50-9

General Manufacturing Information

Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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